molecular formula C9H13BO2 B1364312 3-phenylpropylboronic Acid CAS No. 36329-85-8

3-phenylpropylboronic Acid

Cat. No. B1364312
CAS RN: 36329-85-8
M. Wt: 164.01 g/mol
InChI Key: DFHNKJXEZXIYPW-UHFFFAOYSA-N
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Description

3-Phenylpropylboronic Acid is a chemical compound with the molecular formula C9H13BO2 and a molecular weight of 164.01 . It is used in the preparation of (Hetero)aryl-p-quinone derivatives that are used to treat mitochondrial diseases .


Synthesis Analysis

An efficient way to prepare benzyl 3-phenylpropiolates involves a copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free conditions . This methodology is also suitable for aromatic and cinnamic acids .


Molecular Structure Analysis

The molecular structure of 3-Phenylpropylboronic Acid was optimized for eight possible conformations using the DFT/B3LYP method with the 6-311++G (d, p) basis set . The C3 conformation was found to be more stable than other conformations .


Chemical Reactions Analysis

Phenylboronic acids, including 3-Phenylpropylboronic Acid, are used as synthetic intermediates in organic synthesis . They are particularly important in the Suzuki-Miyaura reaction, which is crucial for the synthesis of many inhibitors of serine proteases .


Physical And Chemical Properties Analysis

3-Phenylpropylboronic Acid has a predicted boiling point of 321.4±35.0 °C and a predicted density of 1.053±0.06 g/cm3 . It is recommended to be stored at temperatures between 2-8°C .

Scientific Research Applications

Sensing Applications

3-phenylpropylboronic Acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound’s sensitivity to diols makes it an excellent candidate for creating synthetic receptors for low molecular weight compounds, which can be further developed into novel detection methodologies.

Biological Labelling and Protein Manipulation

The boronic acid moiety of 3-phenylpropylboronic Acid allows for its use in biological labelling and protein manipulation . This is particularly useful in cell labelling and the study of protein interactions, providing insights into cellular processes and pathways.

Therapeutic Development

Boronic acids, including 3-phenylpropylboronic Acid , have been employed in the development of therapeutics . Their interaction with various biological molecules enables the creation of potential treatments for diseases, with applications ranging from drug delivery systems to the controlled release of insulin.

Dental Therapeutics

In the field of dental medicine, 3-phenylpropylboronic Acid derivatives have been used to create reactive oxygen species (ROS)-responsive drug delivery systems . These systems can effectively target periodontal diseases by releasing therapeutic agents in response to the oxidative stress environment present in periodontitis.

Treatment of Mitochondrial Diseases

Derivatives of 3-phenylpropylboronic Acid have been synthesized for the treatment of mitochondrial diseases . These compounds interact with specific pathways to alleviate symptoms and improve mitochondrial function.

Drug Delivery Systems

The unique chemistry of 3-phenylpropylboronic Acid allows for its incorporation into drug delivery systems . These systems can be designed to respond to specific biological triggers, such as the presence of sialic acid, to release drugs in a controlled manner.

Separation Technologies

3-phenylpropylboronic Acid: is utilized in separation technologies due to its ability to form complexes with diols . This property is exploited in techniques like electrophoresis for the separation of glycated molecules, enhancing the analytical capabilities in biochemical research.

Biomaterial Exploration

The compound’s boronic acid group is instrumental in the exploration of new biomaterials . It can be used to modify materials at the molecular level, leading to advancements in biomedical science and the creation of functional molecules for various applications.

Mechanism of Action

Safety and Hazards

Upon heating, 3-phenylpropylboronic acid undergoes decomposition, releasing toxic gases like carbon monoxide, carbon dioxide, and boron oxide . It is sensitive to air, moisture, and light . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for 3-Phenylpropylboronic Acid were not found in the retrieved papers, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in biological labelling, protein manipulation and modification, separation technologies, and the development of therapeutics .

properties

IUPAC Name

3-phenylpropylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHNKJXEZXIYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391345
Record name 3-phenylpropylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenylpropylboronic Acid

CAS RN

36329-85-8
Record name 3-phenylpropylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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